

Structure-Activity Relationship of Aspulvinone O Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



Aspulvinones are a class of natural products, primarily isolated from fungi such as Aspergillus terreus, characterized by a tetronic acid ring and two substituted aromatic rings.[1] These compounds have garnered significant interest in the scientific community due to their wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antiviral effects.[1][2][3] **Aspulvinone O**, in particular, has been identified as a potent inhibitor of glutaminase (GOT1) with potential applications in cancer therapy, and it has also shown promising activity against SARS-CoV-2 enzymes.[1][4] This guide provides a comparative analysis of **Aspulvinone O** and its derivatives, focusing on their structure-activity relationships (SAR) with supporting experimental data.

Quantitative Data on Biological Activities

The biological activities of **Aspulvinone O** and its derivatives have been evaluated against various targets. The following tables summarize the inhibitory concentrations (IC50) of these compounds against key enzymes, providing a basis for comparing their potency.

Table 1: Anti-SARS-CoV-2 Activity of Aspulvinone Derivatives



Compoun d	R1	R2	R3	R4	Target Enzyme	IC50 (μM)
Aspulvinon e O	Н	Н	н	н	Mpro	12.41 ± 2.40[1][5]
PLpro	21.34 ± 0.94[1][5]					
Aspulvinon e E	Н	Prenyl	Н	Н	Mpro	39.93 ± 2.42[1][5]
Derivative 49	ОМе	Н	ОМе	Н	Mpro	28.25 ± 2.37[1][5]
Derivative 50	ОМе	Н	Н	OMe	PLpro	17.43 ± 2.60[1][5]
Derivative 51	Н	Н	OMe	Н	PLpro	23.05 ± 0.07[1][5]

Table 2: α-Glucosidase Inhibitory Activity of Aspulvinone Derivatives

Compound	IC50 (μM)	
Aspulvinone V (1)	2.2	
Aspulvinone H (4)	4.6	
Acarbose (Positive Control)	213.5	
(Data extracted from a study on aspulvinones from Aspergillus terreus ASM-1)[2]		

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the biological activity of **Aspulvinone O** derivatives.



- Anti-SARS-CoV-2 Activity: Aspulvinone O demonstrates dual inhibitory activity against both SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[1][5] The introduction of a prenyl group at the R2 position (Aspulvinone E) reduces the activity against Mpro.[1][5] Methoxy substitutions on the aromatic rings also modulate the activity and selectivity. For instance, derivative 50 with methoxy groups at R1 and R4 shows the most potent inhibition of PLpro.[1][5]
- α-Glucosidase Inhibitory Activity: While specific data for Aspulvinone O was not provided in
 the context of this activity, related derivatives like Aspulvinone V and H show potent inhibition
 of α-glucosidase, significantly stronger than the positive control, acarbose.[2] This suggests
 that the aspulvinone scaffold is a promising starting point for developing α-glucosidase
 inhibitors.[2]

Experimental Protocols

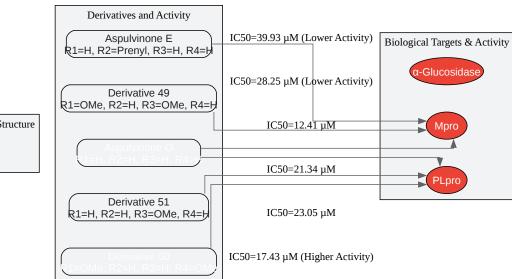
High-Throughput Screening for SARS-CoV-2 Mpro and PLpro Inhibition[1][5] The inhibitory activities of the aspulvinone derivatives were assessed using high-throughput screening assays. The enzymes (Mpro or PLpro) were incubated with the test compounds at various concentrations. The enzymatic reaction was initiated by adding a fluorogenic substrate. The fluorescence intensity was measured over time to determine the reaction rate. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.

 α -Glucosidase Inhibitory Assay[2] The α -glucosidase inhibitory activity was determined by preincubating the enzyme with the aspulvinone derivatives for a specific duration. The reaction was then started by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG). The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. Acarbose was used as a positive control. The IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Below are diagrams illustrating the structure-activity relationships, the experimental workflow for evaluating the compounds, and the signaling pathway affected by **Aspulvinone O**.

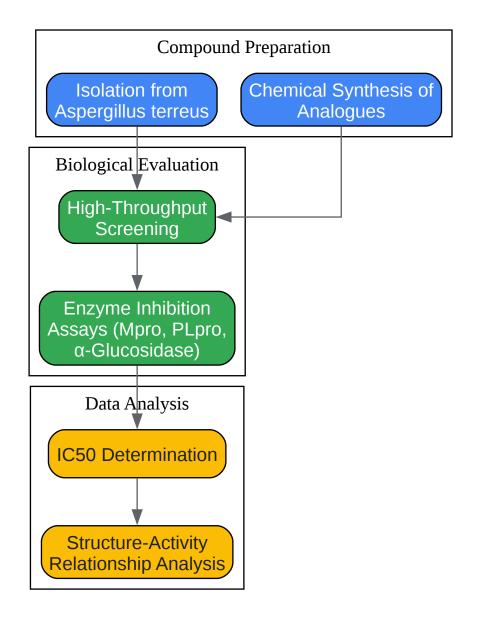




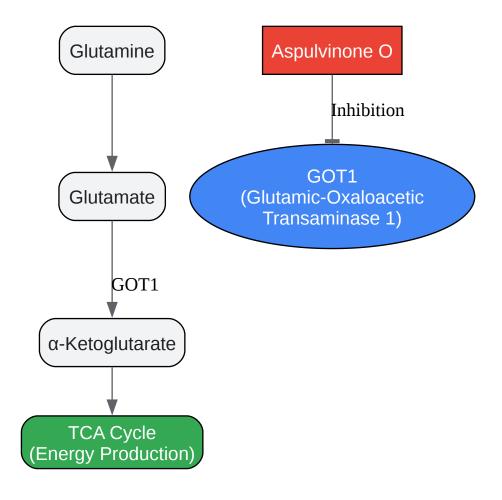
Aspulvinone Core Structure

core









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- To cite this document: BenchChem. [Structure-Activity Relationship of Aspulvinone O Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820821#structure-activity-relationship-of-aspulvinone-o-derivatives]

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